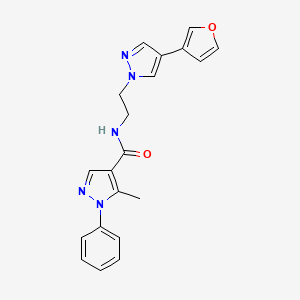
N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a heterocyclic compound that contains both an oxazole and a thiophene ring, which gives it unique properties that make it useful for various research purposes. In
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is not fully understood, but it is believed to interact with biomolecules such as proteins and nucleic acids. It is thought to bind to hydrophobic pockets in proteins, which can induce conformational changes and alter their activity. It has also been shown to intercalate into DNA, which can affect its structure and function.
Biochemical and Physiological Effects
N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is its fluorescent properties, which make it useful for studying protein-ligand interactions and enzyme activity. It is also relatively easy to synthesize and has a high yield. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide. One area of interest is the development of new drugs and therapeutic agents based on the structure of this compound. It may also be useful in the development of new fluorescent probes for studying protein-ligand interactions and enzyme activity. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which may help to guide its use in future experiments.
Synthesis Methods
The synthesis of N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves the reaction of 2-aminothiophene with ethyl 2-bromoacetate to form ethyl 2-(thiophen-2-yl)-2-oxoacetate. This intermediate is then reacted with propionitrile to form N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide. The reaction is typically carried out under reflux conditions using a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
Scientific Research Applications
N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has been used as a research tool in various scientific fields, including chemistry, biochemistry, and pharmacology. It is commonly used as a fluorescent probe to study protein-ligand interactions, as well as to investigate the binding sites and mechanisms of various enzymes and receptors. It has also been used in the development of new drugs and therapeutic agents.
properties
IUPAC Name |
N-(1-cyanopropyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-2-8(7-13)14-12(16)9-6-10(17-15-9)11-4-3-5-18-11/h3-6,8H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEDGBIPJWLTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=NOC(=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-(1-methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B2979160.png)
![N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2979164.png)



![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/no-structure.png)




![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979177.png)
